

A Comprehensive Technical Guide to Pentanediol Isomers

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Compound of Interest

Compound Name: *Pentanediol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the various isomers of **pentanediol**, focusing on their chemical identifiers, nomenclature, and physical properties. This document is intended to serve as a foundational resource for professionals in research and drug development who require precise information on these compounds.

Introduction to Pentanediols

Pentanediols are diols, which are organic compounds containing two hydroxyl (-OH) groups. With the chemical formula $C_5H_{12}O_2$, **pentanediols** exist as several structural isomers, each with unique physical and chemical properties that dictate their applications. These compounds are utilized in a variety of industrial and research settings, including as plasticizers, in the synthesis of polyesters, and as intermediates in the production of pharmaceuticals. This guide will focus on the most common isomers of **pentanediol**, providing clear, tabulated data and relevant chemical information.

Isomers of Pentanediol: CAS Numbers and IUPAC Nomenclature

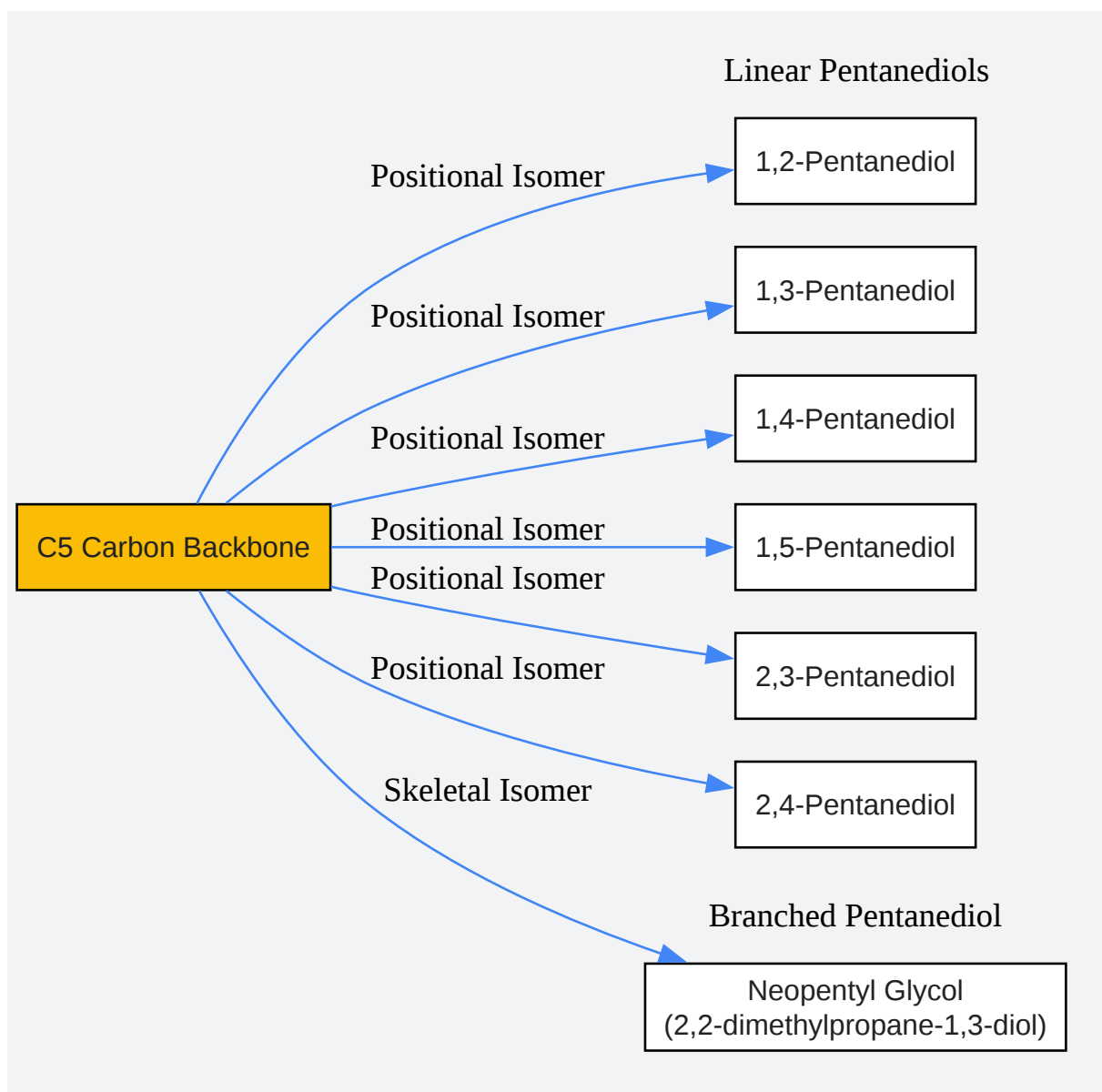
The precise identification of chemical compounds is critical in research and development. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied

Chemistry (IUPAC) name are the two most universally recognized identifiers. The following table summarizes this information for the common isomers of **pentanediol**.

Common Name	IUPAC Name	CAS Number
1,2-Pentanediol	pentane-1,2-diol	5343-92-0[1][2][3][4][5]
1,3-Pentanediol	pentane-1,3-diol	3174-67-2[6][7][8]
1,4-Pentanediol	pentane-1,4-diol	626-95-9[9][10][11][12][13]
1,5-Pentanediol	pentane-1,5-diol	111-29-5[14][15][16][17][18] [19]
2,3-Pentanediol	pentane-2,3-diol	42027-23-6[20][21][22][23]
2,4-Pentanediol	pentane-2,4-diol	625-69-4[24][25][26]
Neopentyl Glycol	2,2-dimethylpropane-1,3-diol	126-30-7[27][28][29][30][31]

Logical Relationship of Pentanediol Isomers

The structural diversity of **pentanediol** isomers arises from the different possible positions of the two hydroxyl groups on the five-carbon chain, as well as branching of the carbon skeleton. The following diagram illustrates the logical relationship between the core pentane structure and its various diol isomers.



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Pentanediol Isomer Classification

Physical Properties of Pentanediol Isomers

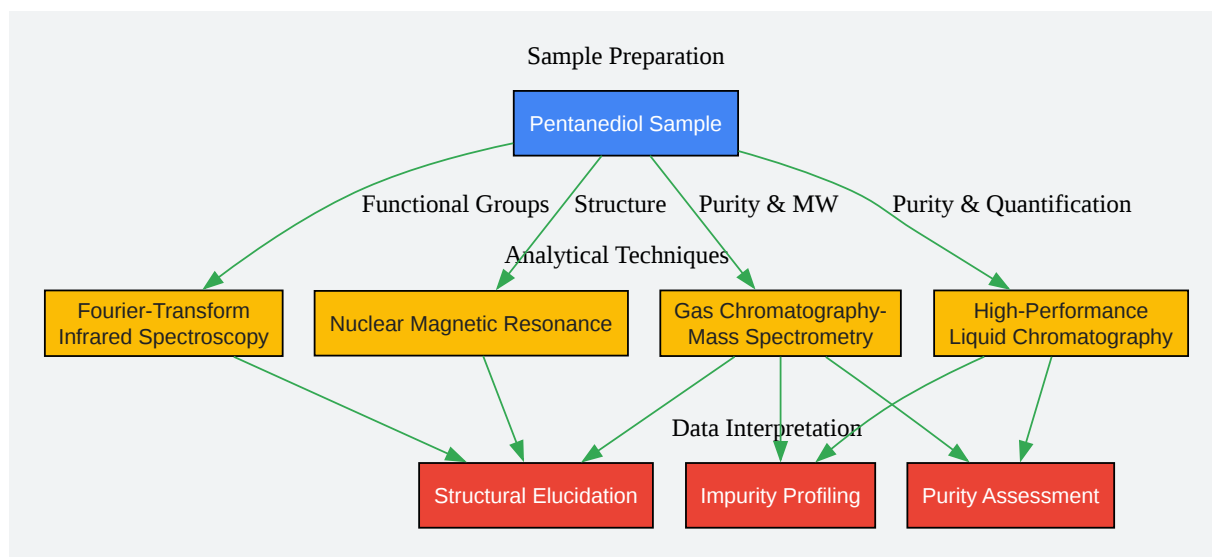
The physical properties of the **pentanediol** isomers are crucial for their handling, application, and for the design of experimental protocols. The following table provides a summary of key physical data for each isomer.

Isomer	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
1,2-Pentanediol	104.15[2]	-	-	-
1,3-Pentanediol	104.14904000[32]	-	-	0.96600 to 0.97600 @ 25.00 °C[32]
1,4-Pentanediol	104.15[11]	202[11]	-	0.9883[11]
1,5-Pentanediol	104.14758[14]	242[14]	-18[14]	0.994 @ 25 °C[14]
2,3-Pentanediol	104.15[22]	-	-	-
2,4-Pentanediol	104.149[26]	-	-	-
Neopentyl Glycol	104.148[27]	208[27]	129.13[27]	-

Note: Data for some isomers were not available in the initial search and will require further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. While specific, detailed protocols for the synthesis and analysis of each **pentanediol** isomer are extensive and beyond the scope of this initial guide, a general workflow for the characterization of a **pentanediol** sample is presented below. This workflow is typical in a research or quality control setting.



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Pentanediol Characterization Workflow

General Methodologies:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is used to separate the components of a sample and to identify them based on their mass-to-charge ratio. For **pentanediols**, a typical GC method would involve a polar column (e.g., a wax-type column) and a temperature gradient to ensure the separation of the isomers. The mass spectrometer would then be used to confirm the molecular weight and fragmentation pattern of each isomer.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are powerful tools for elucidating the exact structure of the **pentanediol** isomers. The chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum, along with the number of signals in the ^{13}C NMR spectrum, allow for unambiguous identification of the positions of the hydroxyl groups and the carbon skeleton.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For **pentanediols**, the characteristic broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the O-H bonds of the hydroxyl groups.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of **pentanediol** samples to determine their purity. A reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is typically employed. Detection can be achieved using a refractive index detector (RID) or, after derivatization, a UV detector.

This guide will be updated with more specific experimental protocols and further data as they become available.

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